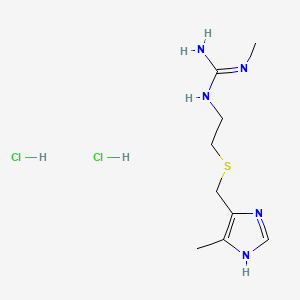
Cimetidine dihydrochloride imp D
Overview
Description
Cimetidine dihydrochloride impurity D is a derivative of cimetidine, a well-known histamine H2 receptor antagonist. Cimetidine is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . Cimetidine dihydrochloride impurity D is a metabolite of cimetidine and is often used in research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cimetidine involves the reaction of N-cyano-N’-methyl-N’'-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in water or a water-containing medium at a pH range of 8.0 to 9.5 . This reaction results in the formation of cimetidine, which can then be further processed to obtain cimetidine dihydrochloride impurity D.
Industrial Production Methods
Industrial production of cimetidine typically involves large-scale chemical synthesis using the aforementioned reaction. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Cimetidine dihydrochloride impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of cimetidine dihydrochloride impurity D can result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
Cimetidine dihydrochloride impurity D has several scientific research applications, including:
Mechanism of Action
Cimetidine dihydrochloride impurity D exerts its effects by binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . The molecular targets involved in this mechanism include the H2 receptors and associated signaling pathways that regulate acid secretion in the stomach .
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another histamine H2 receptor antagonist used to reduce gastric acid secretion.
Famotidine: A longer-acting H2 receptor antagonist with fewer drug interactions and adverse effects compared to cimetidine.
Nizatidine: Similar to ranitidine and famotidine, used to treat conditions related to excess stomach acid.
Uniqueness of Cimetidine Dihydrochloride Impurity D
Cimetidine dihydrochloride impurity D is unique due to its specific chemical structure and properties as a metabolite of cimetidine. It serves as an important reference standard in research and has distinct applications in the study of histamine H2 receptor antagonists .
Properties
IUPAC Name |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXHAKRJVLRPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















